3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
CAS No. |
654650-52-9 |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenyl-4H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3/c1-13-16-12-20(2)17-11-7-6-10-15(17)18(16)21(19-13)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
SDFACHCYNVECOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CN(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Nitro-Substituted Pyrazole Precursors
A widely employed strategy involves the reductive cyclization of nitro-substituted pyrazole derivatives. For instance, 3-(2-nitrobenzoyl)pentane-2,4-dione reacts with phenylhydrazine under acidic conditions to form 4-(2-nitrobenzoyl)-3,5-dimethyl-1-phenylpyrazole . Catalytic hydrogenation of this intermediate using 10% Pd/C or PtO₂ in ethanol facilitates stepwise reduction of the nitro group to an amine, followed by intramolecular cyclization. This yields 3,5-dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline with 71–84% efficiency.
Key variables influencing this method include:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | 10% Pd/C | Higher selectivity |
| Solvent | Ethanol | Improved cyclization |
| Temperature | 80–110°C | Faster reduction |
Mechanistically, the nitro group is first reduced to an amine, which undergoes nucleophilic attack on the adjacent carbonyl carbon, forming the dihydroquinoline ring.
Claisen-Schmidt Condensation Followed by Reductive Cyclization
An alternative route employs Claisen-Schmidt condensation between 4-acetyl-3-methyl-1-phenylpyrazole and 2-nitrobenzaldehyde to form α,β-unsaturated ketones. Treatment with Fe powder in acetic acid at 110°C induces simultaneous nitro reduction and cyclization, producing the target compound in 82–93% yield (Table 1).
Table 1: Substrate Scope for Fe-AcOH-Mediated Synthesis
| R¹ (Pyrazole) | R² (Aldehyde) | Yield (%) |
|---|---|---|
| Ph | 4-Me-C₆H₄ | 84 |
| 4-Br-C₆H₄ | Ph | 71 |
| Ph | 4-NO₂-C₆H₄ | 93 |
This method benefits from avoiding transition metals, making it cost-effective and environmentally benign.
Tosylhydrazone Cyclization
A novel approach involves the formation of tosylhydrazones from aldehydes bearing acetylene groups. For example, 2-alkynylbenzaldehyde reacts with tosylhydrazine to generate a diazo intermediate, which undergoes base-promoted cyclization in 1,4-dioxane with Cs₂CO₃ . This method achieves up to 87% yield and tolerates electron-donating and withdrawing substituents on the phenyl ring.
Mechanistic Highlights:
- Diazotization of the tosylhydrazone generates a reactive diazo species.
- Intramolecular [3+2] cycloaddition forms the pyrazole ring.
- Subsequent aromatization yields the dihydroquinoline core.
Multicomponent Reactions Using Arylglyoxals
Three-component reactions between arylglyoxals , 3-methyl-1-phenyl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in aqueous acetone with tetrapropylammonium bromide (TPAB) enable one-pot synthesis. The reaction proceeds via Knoevenagel adduct formation, Michael addition, and dearoylation, achieving 85–97% yields (Table 2).
Table 2: Selected Examples of Multicomponent Synthesis
| Arylglyoxal | 1,3-Dicarbonyl | Product Yield (%) |
|---|---|---|
| 4-Br-C₆H₄COCHO | Dimedone | 97 |
| 4-MeO-C₆H₄COCHO | Cyclohexanone | 89 |
This method is notable for its atom economy and operational simplicity.
Wittig Reaction and Subsequent Cyclization
The Wittig reaction of 4-formyl-3-methyl-1-phenylpyrazole with triethyl phosphonoacetate generates α,β-unsaturated esters, which undergo Fe-AcOH-mediated reductive cyclization to form the dihydroquinoline framework. This route provides access to ester-functionalized derivatives, enabling further chemical modifications.
Chemical Reactions Analysis
3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is in the field of cancer research. Studies have shown that derivatives of pyrazoloquinoline compounds exhibit potent anticancer properties. For instance, HSD1787, a tetrahydro derivative related to pyrazolo[4,3-f]quinoline, demonstrated inhibition against several cancer cell lines, including melanoma and leukemia, with GI50 values as low as 0.1 μM . This suggests that 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research indicates that pyrazoloquinoline derivatives possess anti-inflammatory properties. The compound has been tested for its ability to inhibit inflammatory mediators in vitro. Such activities are crucial for developing treatments for chronic inflammatory diseases.
Neuroprotective Properties
The neuroprotective potential of pyrazoloquinolines has also been explored. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative disorders such as Alzheimer's disease.
Material Science
Fluorescent Materials
3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has been investigated for its potential use in creating fluorescent materials. Its unique electronic structure allows it to act as a fluorophore, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of related compounds have been characterized to optimize their performance in such applications .
Photophysical Studies
Spectroscopic Properties
The compound's absorption and emission spectra have been studied extensively. These studies reveal valuable information about the electronic transitions within the molecule, which can be crucial for understanding its behavior in various environments. Such insights are essential for applications in sensors and imaging technologies.
Comparative Data Table
Case Studies
- Anticancer Research : A study published in ACS Omega highlighted the synthesis of tetrahydro-pyrazoloquinoline derivatives and their evaluation against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased anticancer activity .
- Material Development : Research conducted on the photophysical properties of pyrazoloquinolines demonstrated their viability as components in fluorescent materials used for OLED technology. The findings showed enhanced emission characteristics when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Pyrazoloquinoline derivatives vary in ring fusion positions, substitution patterns, and oxidation states. Below is a comparative analysis of key analogs:
Research Implications and Gaps
- Structural Insights: The 4,5-dihydro moiety in pyrazolo[4,3-c]quinolines confers rigidity and metabolic resistance, whereas pyrazolo[3,4-b]quinolines face synthetic reproducibility challenges .
- Therapeutic Potential: Pyrazolo[4,3-c]quinolines like ELND006 highlight the importance of substituent engineering for target selectivity in Alzheimer’s disease .
- Safety Considerations : Toxicity profiles of methyl- and phenyl-substituted analogs require further validation, particularly for chronic exposure .
Biological Activity
3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline generally involves the condensation of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions typically include:
- Reagents : Phenyl hydrazine and suitable aldehydes or ketones.
- Conditions : Reflux in ethanol or other solvents.
- Characterization : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antioxidant Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
One of the most notable biological activities of 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is its anti-inflammatory potential. In vitro studies using RAW 264.7 macrophage cells showed that this compound significantly inhibits nitric oxide (NO) production induced by lipopolysaccharide (LPS). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3,5-Dimethyl-1-phenyl... | 0.39 | Inhibition of iNOS and COX-2 |
| Control (1400 W) | - | Positive control |
Antimicrobial Activity
The compound also shows antimicrobial properties against various bacterial strains. Studies have reported that derivatives of pyrazoloquinolines exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives, including 3,5-Dimethyl-1-phenyl... The study utilized LPS-stimulated RAW 264.7 cells to assess NO production and found that this compound significantly reduced NO levels at concentrations as low as 0.39 µM. The results indicated that the anti-inflammatory activity is closely linked to its ability to inhibit iNOS and COX-2 expression .
Case Study 2: Antioxidant Activity Assessment
Another investigation evaluated the antioxidant capacity of various pyrazoloquinoline derivatives using DPPH and ABTS assays. The results highlighted that 3,5-Dimethyl-1-phenyl... exhibited a strong scavenging effect on free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress in cellular models .
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline?
A common approach involves starting with 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions and cyclization reactions. For example, introducing primary amino groups into the pyrazoloquinoline scaffold can enhance therapeutic potential, as demonstrated in analogous syntheses of substituted pyrazolo[4,3-c]quinolines . Multi-component reactions (MCRs) using catalysts like L-proline have also been explored for related pyrazoloquinoline derivatives, though solvent choice (e.g., ethanol) and reaction time (e.g., 12 hours) significantly influence yield and purity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, a related pyrazoloquinoline derivative (C₂₄H₁₉N₃O) was analyzed at 100 K, revealing planar pyrazole rings (r.m.s. deviation = 0.062 Å) and dihedral angles between aromatic substituents (e.g., 72.31° for phenyl rings at the 5-position). Intramolecular hydrogen bonding (e.g., OH⋯N) and supramolecular interactions (C–H⋯O) further stabilize the crystal lattice .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound are limited, analogous pyrazoloquinolines (CAS 88681-43-0, C₁₃H₁₄N₂) require standard laboratory precautions: use of gloves, eye protection, and fume hoods. Consult safety data sheets (SDS) for hazards like respiratory irritation and ensure immediate medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different methodologies?
Discrepancies in yields (e.g., 84% in one protocol vs. lower efficiencies in others) often stem from side reactions or incomplete cyclization. For example, in MCRs, competing pathways (e.g., dimerization of intermediates like 4,4′-(arylmethylene)-bis-pyrazoles) may reduce target product formation. Systematic optimization of catalysts (e.g., L-proline loading), temperature, and stoichiometry is critical. Analytical techniques like HPLC or LC-MS should monitor reaction progress .
Q. What role do substituents play in modulating the compound’s electronic and steric properties?
The 3,5-dimethyl and phenyl groups influence electron density and steric hindrance. For instance, methyl groups at the 3- and 5-positions enhance planarity, while the phenyl substituent at position 1 introduces steric effects that may alter binding affinity in biological targets. Computational studies (e.g., DFT) combined with XRD data can quantify these effects .
Q. How can researchers design experiments to probe catalytic mechanisms in pyrazoloquinoline synthesis?
Isotopic labeling (e.g., ¹⁵N or ²H) of reactants like 5-aminopyrazole or aldehydes can trace bond formation pathways in MCRs. Kinetic studies under varying L-proline concentrations (0–20 mol%) may reveal whether catalysis proceeds via enamine intermediates or transition-state stabilization. NMR monitoring of reaction intermediates (e.g., Schiff bases) provides mechanistic insights .
Q. What analytical strategies are recommended for characterizing diastereomers or regioisomers?
High-resolution NMR (¹H/¹³C) and 2D techniques (e.g., COSY, NOESY) distinguish diastereomers by coupling constants and nuclear Overhauser effects. For regioisomers, tandem mass spectrometry (MS/MS) fragmentation patterns or X-ray crystallography provide definitive identification. For example, NOESY correlations in pyrazoloquinoline derivatives can confirm spatial proximity of methyl groups .
Methodological Considerations
-
Synthetic Optimization Table
Parameter Typical Range Impact on Yield/Purity Catalyst (L-proline) 5–15 mol% Higher loading accelerates cyclization but may promote side reactions Solvent Ethanol, DMF Polar aprotic solvents enhance solubility of intermediates Reaction Time 12–24 hours Prolonged time increases yield but risks decomposition -
Key Characterization Data
- XRD Metrics : Space group = P2₁/c, Z = 4, R factor = 0.048 .
- NMR Shifts : Quinoline protons appear at δ 8.5–9.0 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
